molecular formula C19H21FN2 B13127495 1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]

1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]

Katalognummer: B13127495
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: NXJOKMVDCUNWJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom and a benzyl group in its structure makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indoline derivative is then subjected to spirocyclization, where a piperidine ring is formed at the 3,4’-position of the indoline. This step often requires the use of a strong base and a suitable solvent.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the piperidine ring, typically using benzyl bromide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex spirocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium.

Wissenschaftliche Forschungsanwendungen

1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the spirocyclic structure provides rigidity and specificity. The benzyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:

    Spiro[indoline-3,4’-piperidine]: Lacks the benzyl and fluorine substituents, resulting in different chemical and biological properties.

    Spiro[indoline-3,4’-pyrrolidine]: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in reactivity and biological activity.

    Spiro[indoline-3,4’-piperidine]-2-one:

The uniqueness of 1’-Benzyl-7-fluorospiro[indoline-3,4’-piperidine] lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C19H21FN2

Molekulargewicht

296.4 g/mol

IUPAC-Name

1'-benzyl-7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C19H21FN2/c20-17-8-4-7-16-18(17)21-14-19(16)9-11-22(12-10-19)13-15-5-2-1-3-6-15/h1-8,21H,9-14H2

InChI-Schlüssel

NXJOKMVDCUNWJH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC12CNC3=C2C=CC=C3F)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.